7-Hydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one
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Overview
Description
7-Hydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is a naturally occurring compound found in soybeans and other legumesIsoflavones are produced in plants through the phenylpropanoid pathway of secondary metabolism and are used as signal carriers and defense responses to pathogenic attacks . This compound has attracted significant interest due to its potential health benefits, including its role in reducing the risk of hormone-related cancers and heart disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one can be achieved through various methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of a Lewis acid catalyst . This method is favored for its simplicity and efficiency. Another method involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C .
Industrial Production Methods
Industrial production of this compound often involves optimizing the Pechmann condensation reaction for large-scale synthesis. This includes using green solvents and catalysts to minimize environmental impact . Additionally, continuous flow reactors are employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include quinones, alcohols, and halogenated derivatives .
Scientific Research Applications
7-Hydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways. It acts as a phytoestrogen, binding to estrogen receptors and modulating their activity . This interaction influences gene expression and cellular processes, leading to its observed health benefits. Additionally, the compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Daidzein: 7-Hydroxy-3-(4-hydroxyphenyl)chromen-4-one
Genistein: 4’,5,7-Trihydroxyisoflavone
Uniqueness
Compared to similar compounds, 7-Hydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one has a unique hexahydrochromen structure, which contributes to its distinct biological activity and potential health benefits . Its ability to modulate estrogen receptors and exhibit antioxidant properties makes it a valuable compound in scientific research and therapeutic applications .
Properties
Molecular Formula |
C15H16O4 |
---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
7-hydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C15H16O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-4,8,11-12,14,16-17H,5-7H2 |
InChI Key |
SLCTVATYOBOWGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1O)OC=C(C2=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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